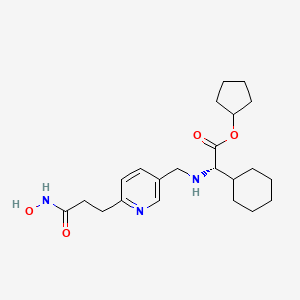
GSK-B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK-B is a novel potent γ-secretase modulator, decreasing Aβ42, increasing Aβ38 and having no effect on Aβ40 levels.
Applications De Recherche Scientifique
1. Role in Biological Processes
GSK-B, also known as Glycogen Synthase Kinase 3 Beta, plays a critical role in various biological processes. It is involved in metabolism, gene expression, cell fate determination, proliferation, and survival. GSK-3 activity is regulated through phosphorylation, which can be modulated by growth factors or hormonal stimulation (Fang et al., 2000).
2. Therapeutic Potential in Shock and Inflammation
GSK-3β is a key player in the regulation of the inflammatory process. Its inhibition, using genetically modified cells or pharmacological inhibitors, affects the regulation of various inflammatory mediators both in vitro and in vivo. This has potential therapeutic applications for diseases associated with inflammation, ischemia/reperfusion, and shock (Dugo et al., 2007).
3. Impact on Mitotic Spindle Dynamics and Chromosome Alignment
GSK-3 is crucial for mitotic spindle dynamics and chromosome alignment. Its spatial and temporal regulation during mitosis, particularly its phosphorylation, plays a vital role in controlling microtubule dynamics and chromosomal alignment on the metaphase plate (Wakefield et al., 2003).
4. Neuroprotective Effects
Selective inhibitors of GSK-3 have been shown to protect central and peripheral nervous system neurons from death induced by reduced activity in the PI 3-kinase pathway. This implicates GSK-3 as a key target in the neuronal survival pathway and suggests potential applications in neuroprotection (Cross et al., 2001).
5. Role in Alzheimer’s Disease
GSK-3, in relation to protein kinase B (PKB) signaling, is involved in Alzheimer’s disease pathology. The study of PKB/GSK-3 signaling reveals its contribution to neurofibrillary degeneration, which is a hallmark of Alzheimer's (Pei et al., 2003).
6. Inhibition to Reduce Organ Injury/Dysfunction
Inhibitors of GSK-3β have been shown to reduce organ injury and dysfunction caused by conditions such as lipopolysaccharide-induced endotoxemia in rats. This suggests a potential therapeutic application in treating diseases associated with local or systemic inflammation (Dugo et al., 2005).
7. Significance in Cell Signaling Networks
GSK-3 is a key regulator in multiple signaling pathways and has significant implications in various pathological settings including cancer, cardiovascular disease, and neurological disorders (Manning & Toker, 2017).
8. Involvement in Cardiac Hypertrophy and Development
GSK-3β is an essential negative regulator of cardiac hypertrophy. Its activity modulation contributes significantly to the development of cardiac hypertrophy and plays an important role in cardiac development (Hardt & Sadoshima, 2002).
Propriétés
Numéro CAS |
884599-96-6 |
|---|---|
Formule moléculaire |
C27H31F6NO2 |
Poids moléculaire |
515.5404 |
Nom IUPAC |
[1-[4-Methyl-1(R)-(4-trifluoromethyl-phenyl)-pentyl]-2(S)-(4-trifluoromethyl-phenyl)-piperidin-4(R)-yl]-acetic acid |
InChI |
InChI=1S/C27H31F6NO2/c1-17(2)3-12-23(19-4-8-21(9-5-19)26(28,29)30)34-14-13-18(16-25(35)36)15-24(34)20-6-10-22(11-7-20)27(31,32)33/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,35,36)/t18-,23-,24+/m1/s1 |
Clé InChI |
JWENOJGRPMPNAG-QFWMQHCXSA-N |
SMILES |
O=C(O)C[C@H]1C[C@@H](C2=CC=C(C(F)(F)F)C=C2)N([C@@H](C3=CC=C(C(F)(F)F)C=C3)CCC(C)C)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK-B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
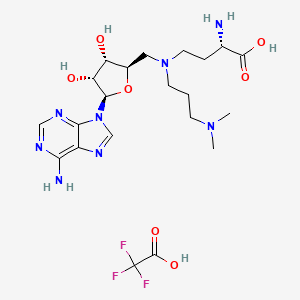
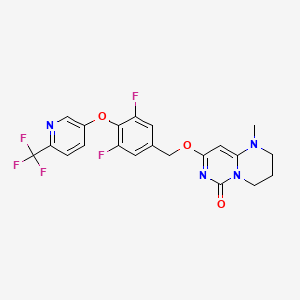
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B607810.png)
![3-Benzofurancarboxamide, 6-[(7-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)(methylsulfonyl)amino]-5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-](/img/structure/B607811.png)
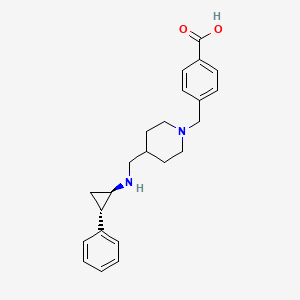
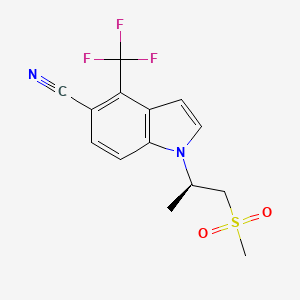


![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
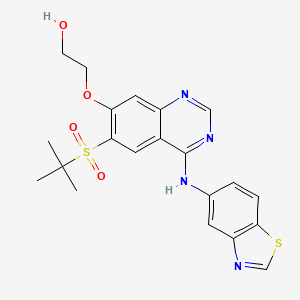
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
